molecular formula C21H22FN3O5S B11442172 5-[5-(3-fluorophenyl)-3-(3-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid

5-[5-(3-fluorophenyl)-3-(3-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid

Cat. No.: B11442172
M. Wt: 447.5 g/mol
InChI Key: XSFGCUVBNYABDN-UHFFFAOYSA-N
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Description

5-[5-(3-fluorophenyl)-3-(3-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

The synthesis of 5-[5-(3-fluorophenyl)-3-(3-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid typically involves a multi-step process. One common method includes the following steps:

Chemical Reactions Analysis

5-[5-(3-fluorophenyl)-3-(3-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[5-(3-fluorophenyl)-3-(3-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid is not well-documented. based on the structure, it is likely to interact with specific molecular targets such as enzymes or receptors. The fluorine and sulfonamide groups may enhance binding affinity and specificity to these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 5-[5-(3-fluorophenyl)-3-(3-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid include other pyrazole derivatives such as:

These compounds share similar structural features but differ in their specific substituents, which can lead to differences in their chemical and biological properties. The unique combination of fluorine and sulfonamide groups in this compound may confer distinct advantages in terms of binding affinity and specificity.

Properties

Molecular Formula

C21H22FN3O5S

Molecular Weight

447.5 g/mol

IUPAC Name

5-[3-(3-fluorophenyl)-5-[3-(methanesulfonamido)phenyl]-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid

InChI

InChI=1S/C21H22FN3O5S/c1-31(29,30)24-17-8-3-5-14(12-17)18-13-19(15-6-2-7-16(22)11-15)25(23-18)20(26)9-4-10-21(27)28/h2-3,5-8,11-12,19,24H,4,9-10,13H2,1H3,(H,27,28)

InChI Key

XSFGCUVBNYABDN-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC(=CC=C3)F)C(=O)CCCC(=O)O

Origin of Product

United States

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